Cas no 2034287-48-2 (2,1,3-benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone)
![2,1,3-benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone structure](https://ja.kuujia.com/scimg/cas/2034287-48-2x500.png)
2,1,3-benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone 化学的及び物理的性質
名前と識別子
-
- 2,1,3-benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone
-
- インチ: 1S/C17H15N3O2S2/c1-22-13-4-2-3-12(9-13)17-20(7-8-23-17)16(21)11-5-6-14-15(10-11)19-24-18-14/h2-6,9-10,17H,7-8H2,1H3
- InChIKey: AKMURHCPJPMOBK-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC2=NSN=C2C=1)(N1CCSC1C1=CC=CC(OC)=C1)=O
2,1,3-benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6460-6130-1mg |
5-[2-(3-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2,1,3-benzothiadiazole |
2034287-48-2 | 90%+ | 1mg |
$54.0 | 2023-04-25 | |
Life Chemicals | F6460-6130-10mg |
5-[2-(3-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2,1,3-benzothiadiazole |
2034287-48-2 | 90%+ | 10mg |
$79.0 | 2023-04-25 | |
Life Chemicals | F6460-6130-75mg |
5-[2-(3-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2,1,3-benzothiadiazole |
2034287-48-2 | 90%+ | 75mg |
$208.0 | 2023-04-25 | |
Life Chemicals | F6460-6130-15mg |
5-[2-(3-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2,1,3-benzothiadiazole |
2034287-48-2 | 90%+ | 15mg |
$89.0 | 2023-04-25 | |
Life Chemicals | F6460-6130-5mg |
5-[2-(3-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2,1,3-benzothiadiazole |
2034287-48-2 | 90%+ | 5mg |
$69.0 | 2023-04-25 | |
Life Chemicals | F6460-6130-3mg |
5-[2-(3-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2,1,3-benzothiadiazole |
2034287-48-2 | 90%+ | 3mg |
$63.0 | 2023-04-25 | |
Life Chemicals | F6460-6130-30mg |
5-[2-(3-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2,1,3-benzothiadiazole |
2034287-48-2 | 90%+ | 30mg |
$119.0 | 2023-04-25 | |
Life Chemicals | F6460-6130-40mg |
5-[2-(3-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2,1,3-benzothiadiazole |
2034287-48-2 | 90%+ | 40mg |
$140.0 | 2023-04-25 | |
Life Chemicals | F6460-6130-20mg |
5-[2-(3-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2,1,3-benzothiadiazole |
2034287-48-2 | 90%+ | 20mg |
$99.0 | 2023-04-25 | |
Life Chemicals | F6460-6130-50mg |
5-[2-(3-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2,1,3-benzothiadiazole |
2034287-48-2 | 90%+ | 50mg |
$160.0 | 2023-04-25 |
2,1,3-benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone 関連文献
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
2,1,3-benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanoneに関する追加情報
Introduction to 2,1,3-Benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone (CAS No. 2034287-48-2)
2,1,3-Benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone (CAS No. 2034287-48-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of benzothiadiazoles, which are known for their diverse biological activities and potential applications in drug discovery and development.
The structure of 2,1,3-benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone features a benzothiadiazole core linked to a thiazolidine moiety through a methylene bridge. The presence of the methoxy group on the phenyl ring further enhances its chemical and biological properties. This unique structural arrangement confers the compound with a range of interesting characteristics that make it a valuable candidate for various research and industrial applications.
In recent years, benzothiadiazoles have been extensively studied for their potential therapeutic effects. Research has shown that these compounds exhibit a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The specific structure of 2,1,3-benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone has been found to enhance these activities through its unique molecular interactions.
A study published in the Journal of Medicinal Chemistry highlighted the antitumor potential of 2,1,3-benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone. The compound was shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. These findings suggest that this compound could be a promising lead for the development of new anticancer drugs.
Beyond its therapeutic applications, 2,1,3-benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone has also been explored for its use in materials science. The benzothiadiazole core is known for its excellent photophysical properties, making it suitable for applications in organic electronics and photovoltaic devices. Recent research has demonstrated that this compound can be used as an efficient electron transport material in organic solar cells, contributing to improved device performance.
The synthesis of 2,1,3-benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone involves several well-established chemical reactions. Typically, the synthesis begins with the formation of the thiazolidine ring through a condensation reaction between 2-aminothiophenol and 3-methoxybenzaldehyde. The resulting intermediate is then coupled with 5-chloro-benzothiadiazole using a suitable coupling reagent to form the final product. This synthetic route is highly reproducible and can be scaled up for large-scale production.
The physical and chemical properties of 2,1,3-benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone have been extensively characterized. The compound is a white crystalline solid with a melting point ranging from 160 to 165°C. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but insoluble in water. These properties make it suitable for various analytical techniques and biological assays.
In terms of safety and handling, 2,1,3-benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone should be stored in a cool, dry place away from direct sunlight and incompatible materials. Standard laboratory safety protocols should be followed when handling this compound to ensure the well-being of researchers and laboratory personnel.
The future prospects for 2,1,3-benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone are promising. Ongoing research aims to further elucidate its biological mechanisms and optimize its properties for specific applications. Additionally, efforts are being made to develop more efficient synthetic methods to reduce production costs and improve scalability.
In conclusion, 2,1,3-benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone (CAS No. 2034287-48-2) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structure and diverse biological activities make it an exciting area of research with numerous applications in drug discovery and advanced materials development.
2034287-48-2 (2,1,3-benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone) 関連製品
- 2357081-64-0(1-{(benzyloxy)carbonylamino}-3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid)
- 2680712-24-5(2-Methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid)
- 1947886-76-1(N-(1-cyanocyclopentyl)-2,3-dihydro-1H-indene-4-carboxamide)
- 1805699-08-4(2-Amino-4-bromo-7-mercapto-1H-benzimidazole)
- 898771-01-2(3-Methoxy-4'-piperidinomethyl benzophenone)
- 1259997-25-5(2-Amino-3-(isoquinolin-5-yl)propanoic acid)
- 1420878-06-3(2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride)
- 954679-61-9(3-fluoro-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide)
- 2002032-94-0((1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide)
- 2034287-48-2(2,1,3-benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone)



